molecular formula C18H16N4O2 B6348102 4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine CAS No. 1354939-67-5

4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine

Cat. No.: B6348102
CAS No.: 1354939-67-5
M. Wt: 320.3 g/mol
InChI Key: BLBXARVUAHJDJS-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with 3,4-dimethylphenyl and 3-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylbenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with guanidine to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation Products: Nitro and carboxylic acid derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various functionalized pyrimidine derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine
  • 4-(3,4-Dimethylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
  • 4-(3,4-Dimethylphenyl)-6-(2-nitrophenyl)pyrimidin-2-amine

Uniqueness

4-(3,4-Dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-11-6-7-14(8-12(11)2)17-10-16(20-18(19)21-17)13-4-3-5-15(9-13)22(23)24/h3-10H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBXARVUAHJDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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